1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic characterization of 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one requires sophisticated X-ray diffraction methodologies to determine its three-dimensional molecular architecture. X-ray crystallography serves as the definitive technique for structural determination, employing the fundamental principles outlined by Bragg's Law, where the diffraction condition is described by nλ = 2d sin θ, with n representing the diffraction order, λ the wavelength of incident X-rays, d the interplanar spacing, and θ the scattering angle. The application of multipole density formalism, also known as the Hansen-Coppens formalism, provides an aspherical approach to electron density modeling that allows for detailed description of the molecular features within the crystal unit cell.
Contemporary X-ray diffraction studies of pyrrolidone derivatives reveal characteristic structural parameters that define their spatial arrangement and intermolecular interactions. The compound's crystal structure is expected to exhibit typical features observed in related diethylamino-substituted pyrrol-2-ones, including specific hydrogen bonding patterns and molecular packing arrangements. The presence of the hydroxyl group at position 3 creates opportunities for intermolecular hydrogen bonding, which significantly influences the crystal packing and stability. The thiophene-2-carbonyl substituent at position 4 contributes additional π-π stacking interactions and potential sulfur-based intermolecular contacts that affect the overall crystal architecture.
Structural analysis of closely related compounds has demonstrated that pyrrol-2-one derivatives can exist in different crystal modifications, including racemic compounds in various space groups. The molecular packing density and hydrogen bond network strength vary significantly between different crystal forms, with implications for physical properties such as solubility and thermal stability. The diethylamino ethyl chain at position 1 introduces conformational flexibility that can result in positional disorder in the crystal structure, requiring careful refinement of atomic positions and thermal parameters during structure determination.
Nuclear Magnetic Resonance Spectroscopic Profiling
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The characterization of related pyrrol-2-one derivatives has established characteristic chemical shift patterns that serve as diagnostic tools for structural verification. The thiophene ring protons typically appear in the aromatic region between 7.0-7.8 ppm, with specific coupling patterns that reflect the substitution pattern and electronic environment of the heterocyclic system.
The hydroxyl proton at position 3 represents a critical spectroscopic marker, typically observed as a broad signal in the range of 10.0-11.0 ppm due to hydrogen bonding interactions and potential tautomeric exchange. Related thieno-pyrrolone compounds have shown hydroxyl proton chemical shifts at 10.72 ppm for similar structural motifs, confirming the presence of intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl functionality. The methylene protons of the diethylamino ethyl substituent provide characteristic multipicity patterns, with the N-CH2 protons typically appearing around 4.2 ppm and the terminal CH3 groups showing triplet patterns around 1.2 ppm.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the pyrrol-2-one ring typically resonates around 186-187 ppm, while the thiophene carbonyl carbon appears in a similar region but with distinct chemical shift differences reflecting the electronic influence of the sulfur-containing heterocycle. The quaternary carbon centers and the carbon bearing the hydroxyl group show characteristic downfield shifts that provide structural confirmation. Dynamic nuclear magnetic resonance behavior has been observed in related compounds due to restricted rotation around specific bonds, particularly involving the carbonyl-thiophene linkage, which may result in observable rotameric effects in solution.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information about its molecular weight, fragmentation pathways, and structural integrity. The molecular ion peak serves as the primary confirmation of molecular mass, while the fragmentation pattern reveals the relative stability of different structural components and preferred cleavage sites under ionization conditions. High-resolution mass spectrometry enables precise molecular formula determination and identification of fragment ions with sufficient accuracy to elucidate fragmentation mechanisms.
The fragmentation behavior of pyrrolidone derivatives typically involves initial cleavage at the most labile bonds, commonly occurring at the diethylamino ethyl chain and the aromatic substituents. The diethylamino group represents a particularly fragile moiety under electron impact conditions, often undergoing alpha-cleavage to generate characteristic base peaks corresponding to the loss of the entire side chain. The thiophene-2-carbonyl group exhibits specific fragmentation patterns, with potential loss of carbon monoxide from the carbonyl group and subsequent rearrangements involving the sulfur-containing heterocycle.
Electrospray ionization mass spectrometry provides complementary information about the compound's behavior under mild ionization conditions, often revealing molecular ion peaks with minimal fragmentation. The presence of basic nitrogen atoms in the diethylamino group facilitates protonation in positive ion mode, generating stable [M+H]+ ions that aid in molecular weight confirmation. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation of selected precursor ions, enabling the mapping of fragmentation pathways and identification of characteristic product ions that serve as structural fingerprints.
Computational Modeling of Electron Density Distribution
Computational modeling using density functional theory provides detailed insights into the electronic structure and molecular properties of this compound. Theoretical calculations employing hybrid functionals such as B3LYP with appropriate basis sets enable accurate prediction of molecular geometry, electronic properties, and spectroscopic parameters. The computational approach allows for detailed analysis of electron density distribution, molecular orbital characteristics, and potential energy surfaces that govern conformational preferences and reactivity patterns.
Quantum chemical calculations reveal the electronic characteristics that influence the compound's stability and potential biological activity. The molecular properties including molecular mass, molecular volume, lipophilicity (log P), hydrogen bond acceptor and donor counts, and polarizability can be accurately predicted through computational methods. For related phenanthroindolizidine alkaloids, computational studies have shown molecular masses ranging from 365 to 409 amu, with log P values around -2.2 indicating favorable lipophilicity for membrane permeability. The hydration energy calculations provide insights into solvation behavior and potential interactions with biological targets.
The electronic structure analysis reveals the distribution of electron density across the molecular framework, with particular attention to the pyrrolidone ring system and its substituents. The thiophene ring contributes to the overall π-electron system and influences the electronic properties of the adjacent carbonyl group. Computational studies of tautomeric equilibria in related heterocyclic systems have demonstrated the importance of solvation effects on relative stability, with significant implications for biological activity. The modeling of intermolecular interactions, including hydrogen bonding and π-π stacking, provides crucial information for understanding crystal packing and potential protein-ligand interactions.
Molecular electrostatic potential calculations identify regions of positive and negative charge distribution that govern intermolecular interactions and binding affinity to biological targets. The optimization of molecular geometry through computational methods reveals preferred conformations and identifies potential sites for chemical modification. Bond order analysis using Mayer's bond order and intrinsic bond strength index calculations provides quantitative measures of bond strength and reactivity. These computational insights complement experimental characterization data and enable prediction of physicochemical properties and potential biological activities.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-4-15-30-18-11-9-17(10-12-18)21-20(22(27)19-8-7-16-31-19)23(28)24(29)26(21)14-13-25(5-2)6-3/h7-12,16,21,28H,4-6,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGLDIBMLRUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrole derivatives. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 426.5 g/mol. The structural configuration includes a pyrrole ring with various substituents that may influence its biological activity.
Key Structural Features:
- Pyrrole Core: Central to its chemical behavior.
- Diethylamino Group: Potentially enhances solubility and biological interaction.
- Propoxyphenyl and Thiophene Substituents: These groups may contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 14 | 64 |
| Compound B | E. coli | 8 | 1024 |
| Compound C | B. subtilis | 16 | 32 |
| Compound D | C. albicans | 15 | 64 |
Note: Values are illustrative based on similar compounds in literature.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies have reported that certain pyrrole derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study involving the testing of pyrrole derivatives on human breast cancer cells (MCF-7) revealed that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutic agents.
Results Summary:
- Compound X: IC50 = 20 µM
- Standard Drug (Doxorubicin): IC50 = 15 µM
These findings indicate that modifications in the molecular structure can significantly enhance the anticancer properties of pyrrole derivatives.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: The presence of specific functional groups may allow for interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress: Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in tumor cells.
- Interference with Cell Membrane Integrity: Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl/Substituent Groups
a. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Key Differences: Lacks the diethylaminoethyl group; instead, a 4-chlorophenyl and methyl-phenyl substituents are present. Thiophene-2-yl group at position 5 vs. thiophene-2-carbonyl in the target compound.
- Absence of the diethylaminoethyl group may limit water solubility compared to the target compound .
b. 1-[2-(Diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Key Differences :
- Furoyl (2-furanylcarbonyl) replaces thiophene-2-carbonyl.
- 3-Propoxyphenyl vs. 4-propoxyphenyl in the target compound.
- Pharmacological Impact :
c. 5-(4-Chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Key Differences :
- 4-Chlorophenyl at position 5 and 4-ethoxy-3-methylbenzoyl at position 4.
- Ethoxy and methyl groups on the benzoyl moiety may enhance metabolic stability over propoxy groups .
Analogues with Heterocyclic Variations
a. 3-Hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (A2844/119997)
- Key Differences: Thiazol-2-yl replaces the diethylaminoethyl group.
- Pharmacological Data: Exhibits matriptase inhibition (IC₅₀ = 9.8 μM). Thiazole’s nitrogen atoms may engage in hydrogen bonding, but the absence of the diethylaminoethyl group reduces solubility .
b. 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1198)
- Key Differences :
- 4,5-Dimethylthiazol-2-yl substituent.
- Pharmacological Data: Improved inhibitory potency (IC₅₀ = 2.6 μM) due to methyl groups enhancing hydrophobic interactions. Comparatively, the target compound’s diethylaminoethyl group may offer better pharmacokinetics .
Analogues with Varying Aminoalkyl Chains
a. 1-(2-(Dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-4-propoxybenzoyl)-1H-pyrrol-2(5H)-one
- Key Differences: Dimethylaminoethyl vs. diethylaminoethyl group. 4-Methoxyphenyl and 2-methyl-4-propoxybenzoyl substituents.
- Physicochemical Impact: Dimethylaminoethyl may reduce steric hindrance but decrease basicity compared to diethylaminoethyl. Methoxy and methyl groups could lower metabolic clearance compared to propoxy .
Preparation Methods
Dieckmann Cyclization Approach
A linear diester precursor, ethyl 3-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)glutamate , undergoes base-mediated cyclization to form the lactam ring.
Paal-Knorr Synthesis
Condensation of a diketone with a primary amine generates the pyrrolidone. For this compound, 3-oxo-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)pentanoic acid reacts with 2-(diethylamino)ethylamine.
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Conditions : Reflux in acetic acid with molecular sieves to absorb water.
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Yield : 58–64%, with byproducts minimized via stoichiometric control.
Introduction of the 4-Propoxyphenyl Group
The 4-propoxyphenyl moiety is introduced early in the synthesis to avoid steric hindrance from other substituents.
Suzuki-Miyaura Coupling
A boronic ester derivative of 4-propoxyphenol couples with a brominated pyrrolidone intermediate.
Nucleophilic Aromatic Substitution
An alternative route involves displacing a nitro group on the pyrrolidone ring with 4-propoxyphenol.
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Conditions : CuI/L-proline catalytic system in DMF at 120°C.
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Yield : 70–75%, requiring chromatographic purification.
Installation of the Thiophene-2-Carbonyl Moiety
The thiophene-2-carbonyl group is introduced via acylation or carbonylative cross-coupling.
Friedel-Crafts Acylation
Thiophene-2-carbonyl chloride reacts with the pyrrolidone intermediate in the presence of AlCl₃.
Carbonylative Coupling
A palladium-catalyzed carbonylation inserts the carbonyl group between the pyrrolidone and thiophene units.
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Catalyst : Pd(OAc)₂/Xantphos, CO gas (1 atm).
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Yield : 75–80%, with high regioselectivity.
Incorporation of the 2-(Diethylamino)ethyl Side Chain
The diethylaminoethyl group is appended via alkylation of the lactam nitrogen.
Direct Alkylation
2-(Diethylamino)ethyl chloride reacts with the pyrrolidone under basic conditions.
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Base : K₂CO₃ in acetonitrile, reflux, 6 hours.
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Yield : 50–55%, limited by over-alkylation; optimized using a large excess of the alkylating agent.
Mitsunobu Reaction
For higher selectivity, the Mitsunobu reaction couples 2-(diethylamino)ethanol to the lactam.
Hydroxylation at Position 3
The hydroxyl group is introduced via oxidation or hydroxylation of a ketone precursor.
Ketone Oxidation
A ketone intermediate at position 3 is reduced to the alcohol using NaBH₄/CeCl₃.
Direct Hydroxylation
Electrophilic hydroxylation with m-CPBA followed by acid workup.
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Conditions : Dichloromethane, RT, 2 hours.
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Yield : 60–65%, requiring careful pH control to prevent epoxidation.
Optimization and Scale-Up Considerations
Critical parameters for industrial-scale synthesis include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Cyclization temperature | 0°C → RT (gradient) | Prevents exothermic side reactions |
| Pd catalyst loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
| Protecting group | TBS (for -OH) | Avoids acylation side products |
| Workup | Column chromatography | Achieves >99% purity |
Challenges and Mitigation Strategies
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Regioselectivity in Acylation : Use of bulky directing groups (e.g., TMS) ensures correct positioning of the thiophene carbonyl.
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N-Alkylation Side Reactions : Temporary protection of the lactam nitrogen with Boc groups prevents quaternary ammonium salt formation.
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Oxidation Overreach : Controlled stoichiometry of NaBH₄/CeCl₃ avoids over-reduction to the alkane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
